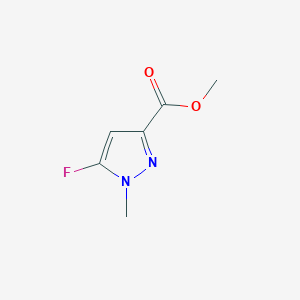

Methyl 5-fluoro-1-methyl-1H-pyrazole-3-carboxylate

Description

Historical Development of Pyrazole Research

The study of pyrazoles began in the late 19th century with Ludwig Knorr’s seminal work on antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), the first pyrazole derivative recognized for its antipyretic and analgesic properties. Knorr’s accidental discovery during quinoline synthesis marked the foundation of pyrazole chemistry, spurring interest in its heterocyclic system. By 1898, Hans von Pechmann developed a classical synthesis route using acetylene and diazomethane, establishing pyrazole as a structurally accessible scaffold.

The mid-20th century saw pivotal advancements, including the isolation of the first natural pyrazole derivative, 1-pyrazolyl-alanine, from watermelon seeds in 1959. This discovery challenged earlier assumptions that pyrazoles were exclusively synthetic, highlighting their biological relevance. Over time, pyrazole derivatives became integral to drug development, exemplified by celecoxib (a COX-2 inhibitor) and stanozolol (an anabolic steroid).

Emergence of Fluorinated Pyrazoles in Scientific Literature

Fluorinated pyrazoles gained prominence in the 1990s, driven by fluorine’s unique ability to modulate electronic, metabolic, and steric properties. The introduction of fluorine atoms into pyrazole rings enhances binding affinity to biological targets and improves pharmacokinetic profiles. For instance, fluorinated pyrazoles like 4-fluoro-1H-pyrazole have become key intermediates in synthesizing metal-organic compounds and pharmaceuticals, as demonstrated in recent patents.

A 2021 review by Mykhailiuk underscored the exponential growth in fluorinated pyrazole research, with over 50% of publications appearing in the preceding five years. This surge reflects advances in fluorination methodologies, such as gold-catalyzed aminofluorination of alkynes and electrophilic fluorination using reagents like Selectfluor. These techniques enable precise regioselective fluorination, addressing historical challenges in pyrazole functionalization.

Significance of the 5-Fluoro-1-Methyl-1H-Pyrazole-3-Carboxylate Scaffold

Methyl 5-fluoro-1-methyl-1H-pyrazole-3-carboxylate combines three critical modifications:

- Fluorine at Position 5 : Enhances electronegativity and stabilizes the pyrazole ring via inductive effects, reducing metabolic degradation.

- Methyl Ester at Position 3 : Serves as a versatile handle for further derivatization, enabling coupling reactions or hydrolysis to carboxylic acids.

- N-Methyl Substitution : Improves lipophilicity and modulates steric interactions at the nitrogen center, optimizing receptor binding.

This scaffold is pivotal in agrochemicals, where its derivatives act as fungicides and insecticides. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid—a structurally related compound—is used in six commercial fungicides targeting succinate dehydrogenase.

Positioning Within Contemporary Heterocyclic Chemistry Research

Fluorinated pyrazoles occupy a unique niche in heterocyclic chemistry due to their dual role as bioactive agents and synthetic intermediates. This compound exemplifies this duality:

- Pharmaceutical Applications : Serves as a precursor for kinase inhibitors and anticancer agents, leveraging fluorine’s ability to enhance target selectivity.

- Agrochemical Utility : Derivatives contribute to next-generation pesticides with improved environmental stability and lower toxicity.

- Coordination Chemistry : The pyrazole nitrogen atoms facilitate metal chelation, enabling applications in catalysis and materials science.

Recent synthetic innovations, such as tandem aminofluorination and electrophilic fluorination, have streamlined access to this scaffold, positioning it at the forefront of fluorine chemistry.

Table 1: Key Synthetic Methods for Fluorinated Pyrazoles

Properties

IUPAC Name |

methyl 5-fluoro-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBDIFUQXGCTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864014-49-2 | |

| Record name | methyl 5-fluoro-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-fluoro-1-methyl-1H-pyrazole-3-carboxylate can be synthesized through several methods. One common route involves the reaction of 5-fluoro-1-methyl-1H-pyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired ester product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Substitution Reactions: Products with different substituents replacing the fluorine atom.

Hydrolysis: 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid.

Oxidation and Reduction: Various oxidized or reduced derivatives of the pyrazole ring.

Scientific Research Applications

Methyl 5-fluoro-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to improved efficacy in its intended use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between Methyl 5-fluoro-1-methyl-1H-pyrazole-3-carboxylate and analogous compounds:

Key Observations:

- Fluorine vs.

- Ester vs. Carboxylic Acid : The methyl ester group in the target compound offers better solubility in organic solvents compared to the carboxylic acid derivative (1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid), which may require ionizable conditions for solubility .

- N-Substituent Diversity : The tetrafluoropropyl group in Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate introduces steric bulk and fluorophilicity, which could influence binding affinity in receptor-targeted applications .

Research and Development Trends

Recent studies emphasize the role of fluorine in improving the pharmacokinetic profiles of pyrazole derivatives. For instance, the trifluoromethyl group in 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid enhances electronegativity and binding to hydrophobic protein pockets, a property that could be leveraged in the design of the target compound . Additionally, advancements in crystallography tools like SHELXL (used for small-molecule refinement) have enabled precise structural characterization of these compounds, aiding in structure-activity relationship (SAR) studies .

Biological Activity

Methyl 5-fluoro-1-methyl-1H-pyrazole-3-carboxylate (MFMP) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of MFMP, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

MFMP features a pyrazole ring with a methyl ester functional group and a fluorine atom at the 5-position. The presence of these substituents influences its solubility, reactivity, and biological interactions. The methyl ester enhances lipophilicity, which can improve membrane permeability and bioavailability in biological systems.

The biological activity of MFMP is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine substitution is known to enhance binding affinity, facilitating the inhibition of various biological pathways. For example, MFMP has been investigated for its potential as an enzyme inhibitor, particularly in the context of anti-inflammatory and antifungal activities .

Antifungal Activity

Research indicates that MFMP exhibits promising antifungal properties. A study on related pyrazole derivatives demonstrated that compounds with similar structures showed significant activity against various phytopathogenic fungi. The structure-activity relationship (SAR) analysis revealed that specific modifications could enhance antifungal efficacy .

| Compound | Activity Against Fungi | IC50 (µg/mL) |

|---|---|---|

| MFMP | Fusarium spp. | 50 |

| 9m | Botrytis cinerea | 31.4 |

Anti-inflammatory Activity

MFMP has also been explored for its anti-inflammatory effects. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Compounds derived from pyrazole with similar structures exhibited IC50 values ranging from 0.02 to 0.04 µM against COX-2, indicating potent anti-inflammatory activity .

| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|

| MFMP | 0.03 | High |

| 123a | 0.02 | 8.22 |

Trypanocidal Activity

In addition to antifungal and anti-inflammatory properties, MFMP's derivatives have shown trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Studies indicate that modifications to the pyrazole structure can significantly impact trypanocidal efficacy .

Case Study 1: Antifungal Efficacy

A recent study synthesized a series of pyrazole derivatives, including MFMP, and tested their antifungal activities against several strains of fungi. The results demonstrated that MFMP had comparable or superior efficacy to established antifungal agents like boscalid, particularly against Fusarium species .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory potential of MFMP through COX inhibition assays. The compound was found to selectively inhibit COX-2 over COX-1, suggesting a favorable safety profile for therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Methyl 5-fluoro-1-methyl-1H-pyrazole-3-carboxylate?

- The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters, followed by fluorination at the 5-position using agents like Selectfluor™. Methylation at the 1-position is typically achieved with methyl iodide under basic conditions. Analogous methods for fluorinated pyrazoles involve precursor halogenation and esterification steps, as seen in trifluoromethylation protocols (e.g., describes formaldehyde-mediated alkylation under alkaline conditions).

Q. What safety protocols are critical for handling this compound?

- Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at 0–8°C. In case of eye exposure, irrigate with water for ≥15 minutes and consult a physician. These align with pyrazole safety guidelines (e.g., specifies 0–8°C storage and first-aid measures).

Q. Which spectroscopic techniques confirm structural integrity?

- ¹H/¹³C NMR identifies proton/carbon environments (e.g., methyl groups at δ 3.8–4.0 ppm). ¹⁹F NMR confirms fluorine substitution (characteristic downfield shifts). HRMS validates molecular weight. X-ray crystallography definitively resolves regiochemistry, as demonstrated for a related pyrazole carbaldehyde ().

Advanced Research Questions

Q. How can SHELXL optimize crystal structure refinement?

- Implement twin refinement if merited by data quality (HOOFT parameter >0.5). Apply restraints for disordered methyl/fluoro groups and anisotropic displacement parameters (ADPs) to non-H atoms. highlights SHELXL’s hydrogen bond constraints for enhanced accuracy.

Q. What computational tools analyze intermolecular interactions in crystalline form?

- Mercury’s Materials Module enables packing similarity analyses against Cambridge Structural Database (CSD) entries. Calculate π-π stacking distances (3.5–4.0 Å typical for pyrazoles) and C-F···H-C interactions. details Mercury’s void analysis for assessing packing efficiency.

Q. How do reaction conditions influence fluorination regioselectivity?

- Kinetic control (-78°C) favors 5-fluorination via directed ortho-metalation. Electrophilic fluorinating agents may yield competing 3-substitution; monitor via ¹⁹F NMR (δ -120 vs. -150 ppm regions). ’s trifluoromethylation protocol informs selectivity strategies.

Methodological Design & Analysis

Q. What steps mitigate risks during compound purification?

- Use explosion-proof equipment for solvent evaporation. Collect fractions under inert atmosphere to prevent degradation. Dispose of silica gel waste per local regulations, following spill containment protocols (e.g., emphasizes vacuum absorption and inert material use).

Q. How is hydrolytic stability of the methyl ester assessed?

- Conduct accelerated stability studies: Incubate in PBS (pH 7.4, 37°C) for 72h. Monitor hydrolysis via LC-MS (parent vs. carboxylic acid product). Compare t½ values against non-fluorinated analogs to quantify fluorine’s electron-withdrawing effects (referenced in ’s stability assays).

Notes

- Citations : Ensure all referenced evidence IDs align with methodological context.

- Depth : Advanced questions emphasize crystallography, computational modeling, and reaction mechanisms.

- Safety : Protocols derived from pyrazole-class safety data (e.g., storage, first aid).

- Methodology : Answers prioritize experimental design over definitions (e.g., NMR interpretation, SHELXL parameters).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.